molecular formula C23H21NO3 B11553448 4-[(E)-[(3,4-Dimethylphenyl)imino]methyl]phenyl 4-methoxybenzoate

4-[(E)-[(3,4-Dimethylphenyl)imino]methyl]phenyl 4-methoxybenzoate

Cat. No.: B11553448
M. Wt: 359.4 g/mol
InChI Key: GEUKIKBSLIXFNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(E)-[(3,4-Dimethylphenyl)imino]methyl]phenyl 4-methoxybenzoate is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-[(3,4-Dimethylphenyl)imino]methyl]phenyl 4-methoxybenzoate typically involves the condensation reaction between 4-methoxybenzoic acid and 4-[(E)-[(3,4-dimethylphenyl)imino]methyl]phenol. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common. The final product is purified through recrystallization or chromatography techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-[(3,4-Dimethylphenyl)imino]methyl]phenyl 4-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced derivatives.

    Substitution: Halogenated, nitrated, or sulfonated products.

Mechanism of Action

The mechanism of action of 4-[(E)-[(3,4-Dimethylphenyl)imino]methyl]phenyl 4-methoxybenzoate involves its interaction with biological targets such as enzymes and receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, altering their function. This interaction can disrupt cellular processes, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-[(2,6-Dimethylphenyl)imino]methyl]phenyl 4-methoxybenzoate
  • 4-[(E)-[(3,5-Dimethylphenyl)imino]methyl]phenyl 4-methoxybenzoate
  • 4-[(E)-[(3,4-Dimethoxyphenyl)imino]methyl]phenyl 4-methoxybenzoate

Uniqueness

4-[(E)-[(3,4-Dimethylphenyl)imino]methyl]phenyl 4-methoxybenzoate is unique due to its specific substitution pattern on the aromatic rings, which can influence its reactivity and interaction with biological targets. The presence of both dimethyl and methoxy groups can enhance its lipophilicity and membrane permeability, making it a promising candidate for various applications .

Properties

Molecular Formula

C23H21NO3

Molecular Weight

359.4 g/mol

IUPAC Name

[4-[(3,4-dimethylphenyl)iminomethyl]phenyl] 4-methoxybenzoate

InChI

InChI=1S/C23H21NO3/c1-16-4-9-20(14-17(16)2)24-15-18-5-10-22(11-6-18)27-23(25)19-7-12-21(26-3)13-8-19/h4-15H,1-3H3

InChI Key

GEUKIKBSLIXFNN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N=CC2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.